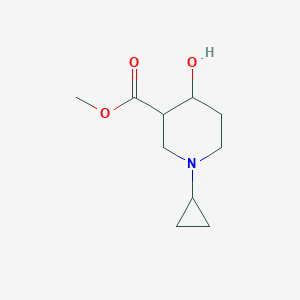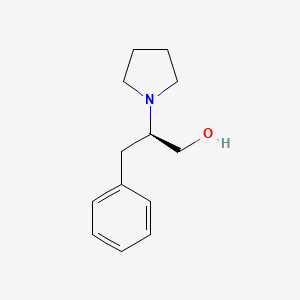![molecular formula C9H12N4O B1478544 2-(氨甲基)-6-乙基吡唑并[1,5-a]吡嗪-4-醇 CAS No. 2091295-85-9](/img/structure/B1478544.png)
2-(氨甲基)-6-乙基吡唑并[1,5-a]吡嗪-4-醇
描述
2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol is a useful research compound. Its molecular formula is C9H12N4O and its molecular weight is 192.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
该化合物已被发现具有抗菌活性。 合成了一系列新型的三唑并[4,3-a]吡嗪衍生物,并使用各种技术对其结构进行了表征 。 其中一些化合物对革兰氏阳性金黄色葡萄球菌和革兰氏阴性大肠杆菌菌株均表现出中等至良好的抗菌活性 .
三唑并吡嗪-3-胺的合成
该化合物可用于合成[1,2,4]三唑并[4,3-a]吡嗪-3-胺 。 该过程涉及1-(吡嗪-2-基)胍衍生物的氧化环化 .
在抗菌剂中的应用
该化合物可用于开发新型抗菌剂。 市场上的抗菌剂具有多种缺点,例如抗菌谱窄、活性有限、潜在毒性以及逐渐发展的微生物耐药性 。 因此,开发具有优异抗菌活性的新型化合物始终是抗菌领域最具挑战性的任务之一 .
4. 在增殖性疾病治疗中的应用 由该化合物合成的[1,2,4]三唑并[4,3-a]吡嗪-3-胺用作FGFR2基因的调节剂,用于治疗增殖性疾病,包括癌症 .
5. 在NR2B拮抗剂优化中的应用 [1,2,4]三唑并[4,3-a]吡嗪-3-胺衍生物是潜在的活性结构,可用于优化NR2B拮抗剂 .
6. 在生物学重要衍生物合成中的应用 该化合物可用于合成生物学上重要的[1,2,4]三唑并[1,5-a]吡嗪-2-胺衍生物,因为它们易于合成且产率极高 .
作用机制
Target of Action
Similar compounds such as pyrazolo[1,5-a]pyrazine derivatives have been reported to exhibit anti-tubercular activity against mycobacterium tuberculosis .
Mode of Action
Related compounds have been shown to interact with their targets, leading to significant activity against mycobacterium tuberculosis .
Biochemical Pathways
Related compounds have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral activities .
Pharmacokinetics
A related compound demonstrated poor pharmacokinetics with high in vivo clearance in mice, while its cyclic form showed improved plasma exposure .
Result of Action
Related compounds have been reported to show superior cytotoxic activities against certain cell lines .
生化分析
Biochemical Properties
2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as mycobacterium ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis . Additionally, 2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol can bind to proteins involved in cell signaling pathways, thereby modulating their activity. The interactions between this compound and biomolecules are primarily driven by hydrogen bonding and hydrophobic interactions, which stabilize the complex and enhance its biological activity.
Cellular Effects
The effects of 2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol on various cell types and cellular processes are profound. In lung adenocarcinoma cell lines, this compound has demonstrated antiproliferative effects, leading to increased cell death rates . It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol can inhibit the activity of kinases involved in cell proliferation, thereby reducing the growth of cancer cells . Moreover, this compound can modulate the expression of genes associated with apoptosis, leading to programmed cell death in cancer cells.
Molecular Mechanism
The molecular mechanism of action of 2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, and modulating their activity. For example, 2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol inhibits mycobacterium ATP synthase by binding to its active site, thereby preventing ATP synthesis and leading to bacterial cell death . Additionally, this compound can activate or inhibit various signaling pathways by interacting with kinases and other signaling proteins, resulting in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol can maintain its biological activity for several weeks, making it suitable for prolonged experimental use. It is essential to monitor the compound’s stability and degradation products to ensure accurate and reliable results in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as inhibiting tumor growth and reducing bacterial infections . At higher doses, 2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage range to maximize the therapeutic benefits while minimizing the risk of toxicity in animal studies.
Metabolic Pathways
2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The primary metabolites of 2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol are excreted through the kidneys, indicating renal clearance as the primary route of elimination . Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, 2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol can bind to intracellular proteins, facilitating its distribution to various cellular compartments . The localization and accumulation of this compound within specific tissues depend on the expression levels of transporters and binding proteins, as well as the compound’s physicochemical properties.
Subcellular Localization
The subcellular localization of 2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, 2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol can be targeted to specific organelles, such as the mitochondria and nucleus, through post-translational modifications and targeting signals . The subcellular distribution of this compound influences its biological activity, as it determines the accessibility to its molecular targets and the overall efficacy of its biochemical actions.
属性
IUPAC Name |
2-(aminomethyl)-6-ethyl-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c1-2-6-5-13-8(9(14)11-6)3-7(4-10)12-13/h3,5H,2,4,10H2,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWXOTXKOODWPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN2C(=CC(=N2)CN)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1478461.png)
![2-(2-oxo-3-propyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid](/img/structure/B1478463.png)





![2-[(S)-alpha-[(tert-Butyloxycarbonyl)amino]phenethyl]oxazole-4-carboxylic acid](/img/structure/B1478472.png)


![1-(4-Bromophenyl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazole-1-yl]ethanone](/img/structure/B1478476.png)


![1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)pyrrolidin-3-amine](/img/structure/B1478482.png)
